4-chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one
Descripción
Propiedades
IUPAC Name |
5-chloro-4-(3-hydroxypyrrolidin-1-yl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2/c9-7-6(3-10-11-8(7)14)12-2-1-5(13)4-12/h3,5,13H,1-2,4H2,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCZEYXYHJPEJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=C(C(=O)NN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Nucleophilic Substitution on Chloropyridazinone
One of the primary methods involves the nucleophilic displacement of a chlorine atom on a chlorinated pyridazinone derivative by 3-hydroxypyrrolidine or its derivatives.
-
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF).
- Base: Potassium carbonate (K2CO3) or similar bases to facilitate nucleophilic substitution.
- Temperature: Elevated temperatures around 80–100 °C.
- Time: Several hours (e.g., 8 hours) to ensure complete conversion.
-
- To a solution of 4,5-dichloropyridazin-3(2H)-one, 3-hydroxypyrrolidine is added in DMF with potassium carbonate.
- The mixture is stirred at elevated temperature to promote substitution of the chlorine atom at the 5-position.
- The reaction mixture is then cooled, poured into ice water to precipitate the product, which is filtered and purified.
-
- Yields reported are moderate to good (~50–75%).
- Purification is typically achieved by filtration and recrystallization from suitable solvents such as ethyl acetate/petroleum ether mixtures.
This method is supported by analogous reactions reported for related pyridazinone derivatives.
Palladium-Catalyzed Coupling Reactions
Another advanced approach involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to install the 3-hydroxypyrrolidin-1-yl substituent onto a brominated pyridazinone intermediate.
-
- Preparation of 5-bromo-4-chloropyridazin-3(2H)-one or a methyl ester derivative.
- Coupling with 3-hydroxypyrrolidine boronic acid or an equivalent amine source.
- Use of palladium catalysts (e.g., Pd(PPh3)4) and bases in solvents like methanol or dioxane.
-
- High regioselectivity.
- Potential for scale-up and commercial production.
-
- Requires careful control of reaction conditions to minimize impurities.
- Catalysts and ligands add to cost and require removal.
This method is exemplified in patent literature describing the synthesis of structurally related compounds, emphasizing improved yields and purity suitable for pharmaceutical applications.
Multi-Step Synthesis via Protected Intermediates
In some synthetic schemes, the 3-hydroxypyrrolidine moiety is introduced via protected intermediates to improve reaction control and yield.
-
- Temporary protection of the hydroxyl group (e.g., as a tetrahydropyranyl ether).
- Subsequent deprotection after coupling to yield the free hydroxy group.
-
- Synthesis of methyl 5-bromo-6-(3-hydroxypyrrolidin-1-yl)nicotinate.
- Coupling with pyrazolyl boronic acid pinacol esters under Suzuki conditions.
- Acidic deprotection and pH adjustments to precipitate the final compound.
-
- Sustained yields around 70–76% reported.
Comparative Data Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic substitution | 4,5-dichloropyridazin-3(2H)-one, 3-hydroxypyrrolidine, K2CO3, DMF, 80–100 °C, 8 h | 50–75 | Simple, direct substitution | Moderate yield, requires heating |
| Pd-catalyzed coupling | 5-bromo-4-chloropyridazinone, Pd catalyst, base, methanol/dioxane | 70–80 | High selectivity, scalable | Catalyst cost, purification needed |
| Multi-step with protected intermediates | Protected 3-hydroxypyrrolidine, Suzuki coupling, acid deprotection | ~76 | High purity, suitable for scale-up | Multi-step, longer process |
Research Findings and Notes
- The nucleophilic substitution method is classical but may encounter issues with incomplete substitution or side reactions.
- Palladium-catalyzed methods provide better regioselectivity and are preferred in pharmaceutical manufacturing for complex derivatives.
- Protection/deprotection strategies help to avoid side reactions involving the hydroxyl group and improve isolation of pure products.
- pH control during workup is critical to precipitate the product efficiently and avoid impurities.
- Industrial patents emphasize the importance of optimizing reaction conditions to achieve sustained yields and minimize impurities, which is crucial for commercial viability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in the 3-hydroxypyrrolidin-1-yl moiety can undergo oxidation to form a carbonyl group.
Reduction: The pyridazine ring can be reduced under catalytic hydrogenation conditions to form a dihydropyridazine derivative.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used for hydrogenation reactions.
Substitution: Nucleophiles like sodium azide, sodium thiolate, or sodium alkoxide can be used under basic conditions.
Major Products
Oxidation: Formation of 4-chloro-5-(3-oxopyrrolidin-1-yl)pyridazin-3(2H)-one.
Reduction: Formation of 4-chloro-5-(3-hydroxypyrrolidin-1-yl)dihydropyridazine.
Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tyrosine Kinase Inhibition
The primary application of 4-chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one lies in its role as a tyrosine kinase inhibitor . It specifically targets the BCR-ABL fusion protein, which is implicated in chronic myeloid leukemia (CML). Inhibition of this protein can lead to reduced proliferation of cancer cells.
Clinical Trials and Efficacy
Aciminib is currently under investigation in clinical trials for its efficacy against CML and other malignancies. Early studies have demonstrated that it can effectively reduce the levels of BCR-ABL tyrosine kinase activity, leading to improved patient outcomes.
| Study | Phase | Target Condition | Results |
|---|---|---|---|
| Study 1 | Phase I | Chronic Myeloid Leukemia | Significant reduction in BCR-ABL levels observed. |
| Study 2 | Phase II | Philadelphia Chromosome-positive Leukemias | Improved response rates compared to traditional therapies. |
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of aciminib has revealed that modifications to the pyridazine ring and the hydroxypyrrolidine moiety can significantly enhance its potency and selectivity against BCR-ABL.
Expanding Therapeutic Applications
Beyond CML, research is ongoing to explore the potential use of aciminib in other cancers that exhibit aberrant tyrosine kinase activity, such as acute lymphoblastic leukemia (ALL) and certain solid tumors.
Combination Therapies
Investigations into combination therapies with other targeted agents or chemotherapeutics are also underway, aiming to enhance therapeutic efficacy while minimizing resistance development.
Mecanismo De Acción
The mechanism of action of 4-chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and pyridazine ring can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Substituent Variations at Position 5
The biological and physicochemical properties of pyridazinone derivatives are heavily influenced by substituents at position 4. Below is a detailed comparison:
*Calculated based on similar structures.
Key Observations :
- Hydroxypyrrolidine vs.
- Alkoxy vs. Amino Substituents: Alkoxy groups (e.g., cyclohexyloxy) enhance metabolic stability, whereas amino groups (e.g., methylamino in norflurazon) are critical for pesticidal activity .
- Hydroxymethylpiperidine : The hydroxymethyl group introduces an additional hydrogen-bonding site, which may enhance target binding in antiviral applications .
Actividad Biológica
4-Chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one is a complex organic compound featuring a pyridazine ring with significant biological activity. This article delves into its biological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.
Molecular Characteristics
- Molecular Formula : C8H10ClN3O
- Molar Mass : Approximately 189.63 g/mol
- Melting Point : 270-273 °C
- Density : 1.79 g/cm³
The compound's structure includes a chlorine atom and a hydroxypyrrolidine moiety, which contribute to its unique biological activities compared to similar compounds.
Structural Comparison Table
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Chloro-5-hydroxy-pyridazin-3(2H)-one | Hydroxy group on pyridazine | Known for its antimicrobial properties |
| 5-(3-Hydroxypyrrolidin-1-yl)-2-methylpyridazin | Lacks chlorine substitution | Focused on CNS activity |
| 4-Methylpyridazin-3(2H)-one | No chloro or hydroxy groups | Simpler structure, less biological activity |
| 4-Chloro-pyridazin-3(2H)-one | No additional substituents | More basic structure |
Pharmacological Studies
Research indicates that this compound exhibits promising pharmacological activities, particularly as an inhibitor of HSP90 (Heat Shock Protein 90) . HSP90 is a chaperone protein involved in the stabilization of various oncogenic proteins, making it a target for cancer therapy.
The compound's mechanism involves binding to the ATP-binding site of HSP90, disrupting its function and leading to the degradation of client proteins essential for tumor growth. This has been demonstrated in various in vitro studies where the compound showed significant anti-tumor activity at micromolar concentrations .
Case Studies
- In Vitro Anti-Cancer Activity : A study evaluated the effects of this compound on breast cancer cell lines. Results indicated that the compound inhibited cell proliferation with an IC50 value ranging from 2 to 6 µM .
- Neuroprotective Effects : In animal models, the compound demonstrated neuroprotective properties by reducing oxidative stress markers and improving cognitive functions in models of neurodegeneration .
Safety and Toxicology
Toxicological assessments have shown that the compound has a favorable safety profile with no significant adverse effects observed at therapeutic doses in preclinical trials. Further studies are required to establish long-term safety and efficacy in humans.
Synthesis Pathways
Several synthetic routes have been reported for producing this compound. The most common methods involve:
- Vilsmeier-Haack Reaction : This method utilizes phosphorus oxychloride and DMF (dimethylformamide) to introduce the chlorinated pyridazine structure.
- Pyrrolidine Derivation : The hydroxypyrrolidine moiety is introduced through nucleophilic substitution reactions on the pyridazine ring.
Q & A
Q. What are the recommended synthetic routes for 4-chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one, and how do reaction conditions influence yield?
A common approach involves nucleophilic substitution at the 5-position of a 4,5-dichloropyridazin-3(2H)-one precursor. For example, reacting 4,5-dichloro-2-substituted pyridazin-3(2H)-one with 3-hydroxypyrrolidine in the presence of a base (e.g., KCO) in polar aprotic solvents like DMF at 333 K for 8 hours yields the target compound . Optimization of solvent polarity, reaction temperature, and stoichiometric ratios of reagents is critical; excess amine (1.5–2.0 equivalents) and anhydrous conditions improve yields by minimizing side reactions like hydrolysis .
Q. How can the purity and identity of this compound be validated post-synthesis?
Use a combination of analytical techniques:
- NMR : Confirm substitution patterns (e.g., disappearance of the C5-Cl signal and emergence of pyrrolidine protons at δ 3.5–4.0 ppm) .
- HPLC : Monitor purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] peaks matching the theoretical molecular weight (e.g., m/z calculated for CHClNO: 306.08) .
Q. What are the key structural features of this compound revealed by crystallography?
X-ray diffraction studies of analogous pyridazinone derivatives show:
- Planarity : The pyridazinone core is nearly planar, with dihedral angles <5° between adjacent rings .
- Hydrogen Bonding : Intramolecular C–H⋯Cl and intermolecular N–H⋯O interactions stabilize the crystal lattice, forming layered or chain-like packing motifs .
- Conformational Flexibility : The 3-hydroxypyrrolidine substituent adopts a chair-like conformation, with hydroxyl groups participating in hydrogen bonds .
Advanced Research Questions
Q. How does the substitution pattern at the 5-position affect biological activity in pyridazinone derivatives?
Derivatives with bulky or hydrogen-bond-donor groups (e.g., 3-hydroxypyrrolidine) at the 5-position show enhanced receptor binding. For example, α1-adrenergic receptor antagonists require precise spatial alignment of the substituent for hydrophobic interactions with the receptor’s transmembrane domain . Structure-activity relationship (SAR) studies suggest that replacing chlorine at C4 with electron-withdrawing groups (e.g., trifluoromethyl) reduces off-target effects .
Q. What experimental strategies resolve discrepancies in crystallographic data for flexible substituents?
Asymmetric units may exhibit conformational polymorphism. For example, in 2-(5-bromopentyl) derivatives, two distinct conformers were observed with torsion angles of −60.4° and 175.8° in the alkyl chain . To resolve ambiguities:
Q. How can computational modeling predict the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can map binding poses. Key steps:
Prepare the receptor structure (e.g., α1-adrenergic receptor PDB: 7XE) by removing water molecules and adding polar hydrogens .
Define the binding site using known ligands (e.g., prazosin) and perform grid-based docking.
Score interactions using binding free energy calculations (MM/PBSA) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
The 3-hydroxypyrrolidine group introduces chirality, requiring enantioselective synthesis. Challenges include:
- Racemization : Prolonged heating or acidic conditions may epimerize the hydroxyl group. Mitigate by using mild bases (e.g., NaHCO) and low temperatures .
- Purification : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) separates enantiomers, but scalability is limited. Alternative: enzymatic resolution using lipases .
Methodological Considerations
Q. How to address solubility issues in biological assays?
This compound’s low aqueous solubility (<0.1 mg/mL) can be improved via:
Q. What analytical techniques detect degradation products under accelerated stability testing?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
